(Z)-tert-Butyl 3-(N'-hydroxycarbamimidoyl)benzoate
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Overview
Description
(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate is a chemical compound with a unique structure that includes a benzoate group, a hydroxycarbamimidoyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate typically involves the reaction of 3-(N’-hydroxycarbamimidoyl)benzoic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoate group can interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(N’-Hydroxycarbamimidoyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.
Methyl 3-(N’-hydroxycarbamimidoyl)benzoate: Similar structure with a methyl ester instead of a tert-butyl ester.
Uniqueness
(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility. This structural feature can enhance its stability and make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)9-6-4-5-8(7-9)10(13)14-16/h4-7,16H,1-3H3,(H2,13,14) |
InChI Key |
LWBNVSVNYMHAEP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
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